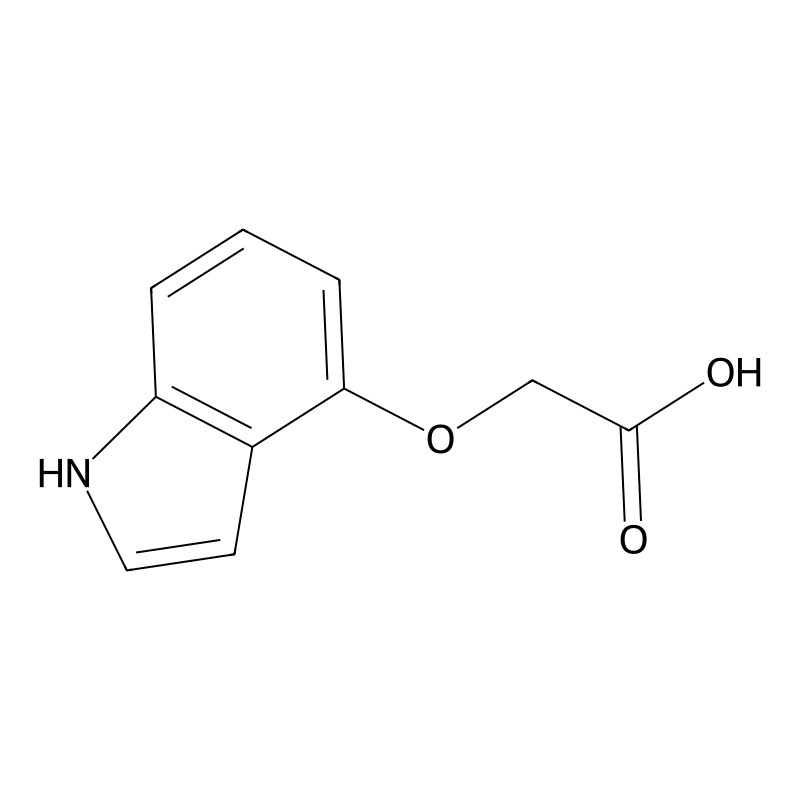

2-(1H-indol-4-yloxy)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Antibacterial activity: Studies have investigated the potential of (1H-indol-4-yloxy)acetic acid and its derivatives as antibacterial agents. Some derivatives have shown promising activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer properties: Research suggests that (1H-indol-4-yloxy)acetic acid derivatives may possess anticancer properties. They may work by inhibiting the growth and proliferation of cancer cells []. However, further research is needed to understand their mechanisms of action and potential therapeutic applications.

Organic Synthesis:

- Building block for complex molecules: (1H-indol-4-yloxy)acetic acid can serve as a building block for the synthesis of more complex molecules with potential biological activities. Its functional groups allow for further chemical modifications, leading to diverse and potentially valuable compounds [].

Material Science:

- Development of functional materials: The unique properties of (1H-indol-4-yloxy)acetic acid, such as its ability to form hydrogen bonds, have been explored for the development of functional materials. These materials could potentially have applications in areas like sensors, drug delivery, and organic electronics.

2-(1H-indol-4-yloxy)acetic acid is an organic compound characterized by the presence of an indole moiety and a carboxylic acid group. The compound features an indole ring substituted with a hydroxyl ether at the 4-position, which contributes to its unique chemical properties. This structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 2-(1H-indol-4-yloxy)acetic acid can be attributed to its functional groups. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and may enhance biological activity.

- Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, potentially leading to the formation of indole derivatives.

- Nucleophilic Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

2-(1H-indol-4-yloxy)acetic acid exhibits a range of biological activities:

- Antimicrobial Activity: Studies have shown that compounds with indole structures often possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi .

- Antioxidant Properties: Indole derivatives are known for their ability to scavenge free radicals, contributing to their antioxidant capacity .

- Anti-inflammatory Effects: Some studies suggest that this compound may modulate inflammatory pathways, although specific mechanisms require further investigation.

Several methods have been reported for the synthesis of 2-(1H-indol-4-yloxy)acetic acid:

- Direct Alkylation: Starting from indole derivatives, alkylation with chloroacetic acid can yield the desired product.

- Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions to form indole derivatives, followed by functionalization to introduce the acetic acid moiety .

- Refluxing Methods: Refluxing indole derivatives with acetic anhydride or similar reagents can facilitate the formation of 2-(1H-indol-4-yloxy)acetic acid in moderate yields .

2-(1H-indol-4-yloxy)acetic acid has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Agriculture: The compound may be explored as a plant growth regulator or herbicide due to its structural similarity to natural plant hormones.

- Material Science: Its unique chemical properties could be utilized in developing novel materials or coatings.

Interaction studies involving 2-(1H-indol-4-yloxy)acetic acid have focused on its binding affinity to various biological targets:

- Enzyme Inhibition: Research indicates that this compound may interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator .

- Receptor Binding: Studies suggest that it might bind to specific receptors associated with neurotransmission or inflammation, warranting further exploration into its pharmacological profile .

Several compounds share structural features with 2-(1H-indol-4-yloxy)acetic acid. Here are some notable examples:

The uniqueness of 2-(1H-indol-4-yloxy)acetic acid lies in its specific substitution pattern and potential multifunctionality, distinguishing it from other indole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed etherification represents one of the most versatile approaches for constructing aryl ether bonds in indole derivatives [13]. The mechanism typically proceeds through oxidative addition of the palladium(0) catalyst to an aryl halide, followed by coordination with an alcohol substrate and subsequent reductive elimination to yield the desired ether product [13]. Research has demonstrated that palladium-catalyzed reactions can achieve efficient C-H activation of indoles at various positions, including the challenging C4 position of the benzenoid ring [14] [15].

Studies have shown that palladium(II) complexes can effectively promote C-H functionalization through electrophilic palladation mechanisms [14]. The reaction conditions typically require electron-deficient palladium(II) catalysts, with the rate-determining step being the formation of sigma-alkyl complexes followed by syn-beta-hydride elimination [31]. Advanced methodologies have demonstrated that palladium-catalyzed dual C-H functionalization can be achieved through intermolecular and intramolecular processes, enabling access to complex indole scaffolds [14].

Copper-Catalyzed Etherification Methods

Copper catalysis has emerged as a cost-effective alternative for indole etherification reactions [10]. Copper(II)-catalyzed direct C3-H esterification of indoles has been successfully developed using carboxylic acids as coupling partners, with copper bromide and oxidants such as silver carbonate and potassium persulfate [10]. These reactions demonstrate broad substrate scope and functional group tolerance, achieving yields up to 87% under optimized conditions [10].

The mechanism of copper-catalyzed etherification involves the formation of copper-aryl intermediates through C-H activation, followed by nucleophilic attack by alcohol substrates [12]. Recent developments have shown that phenolic oxidative coupling using copper catalysts can generate indole derivatives through radical-mediated pathways [12]. These transformations benefit from the ability of copper to facilitate both oxidative and reductive processes within the same catalytic cycle [12].

Nickel-Catalyzed Light-Promoted Etherification

Innovative nickel-catalyzed etherification strategies have been developed utilizing light promotion to activate nickel(II) complexes [11]. These methods enable the coupling of aryl electrophiles with primary and secondary alcohols under mild conditions using long-wave ultraviolet irradiation [11]. The reaction proceeds through a nickel(I)-nickel(III) catalytic cycle, with light-induced homolysis of nickel-carbon bonds generating reactive intermediates [11].

The light-promoted nickel catalysis demonstrates exceptional efficiency for the etherification of aryl bromides and chlorides with a wide range of alcohols [11]. Mechanistic studies indicate that continuous irradiation is necessary to prevent catalyst deactivation through comproportionation reactions [11]. This methodology offers significant advantages in terms of operational simplicity and the use of inexpensive nickel catalysts compared to traditional precious metal systems [11].

Regioselective Functionalization of Indole Nuclei

C4 Position Selective Functionalization

The regioselective functionalization of the C4 position in indoles presents unique challenges due to the electronic properties of the benzenoid ring [15] [16]. Research has established that C4-H functionalization requires specialized directing groups to overcome the inherent reactivity preferences of the indole system [15]. The installation of bulky protecting groups at the nitrogen position, such as di-tert-butyl phosphine oxide, has proven effective for achieving C7-selective arylation with excellent regioselectivity ratios [15].

Studies have demonstrated that the use of transient directing groups at the C3 position can facilitate C4-selective transformations [15]. Palladium-catalyzed C4 arylation has been achieved using pivaloyl directing groups, with yields ranging from 58% to 83% under optimized conditions [15]. The reaction mechanism involves coordination of the palladium catalyst to the directing group, followed by cyclometalation and subsequent functionalization [15].

Directing Group Strategies

The development of efficient directing group strategies has revolutionized regioselective indole functionalization [17] [18]. Phosphorus(III)-containing directing groups have shown remarkable effectiveness in promoting C7-H silylation of indole derivatives through strong coordination with palladium catalysts [16]. These transformations exhibit broad functional group compatibility and enable diverse subsequent functionalization reactions [16].

Recent advances have demonstrated catalyst-controlled directing group translocation strategies, where the choice of transition metal catalyst determines the site of functionalization [18]. Rhodium(I)/silver(I) catalyst systems promote 1,2-acyl migration and C3-functionalization, while iridium(III)/silver(I) catalysts favor C2-functionalization without migration [18]. These divergent pathways provide complementary access to differentially substituted indole derivatives [18].

Site-Selective C-H Activation Methods

Modern C-H activation methodologies have enabled unprecedented control over the regioselectivity of indole functionalization [6] [19]. Iridium-catalyzed C-H borylation has emerged as a powerful tool for accessing C2-substituted indoles with excellent positional selectivity [19]. The addition of urea derivatives as cocatalysts dramatically improves reaction yields through hydrogen bonding interactions that activate the indole substrate [19].

The regioselectivity of C-H activation can be tuned through careful selection of bipyridine-type ligands and reaction conditions [19]. Mechanistic studies have revealed that hydrogen bonding between substrates and urea additives plays a crucial role in achieving high selectivity [19]. These methods enable gram-scale synthesis with yields ranging from good to excellent, demonstrating their practical utility [19].

| Catalyst System | Position Selectivity | Yield Range | Key Features |

|---|---|---|---|

| Palladium/Pivaloyl DG | C4 | 58-83% | Removable directing group [15] |

| Palladium/P(O)tBu₂ | C7 | 79% | High regioselectivity (96:0:4) [15] |

| Iridium/Bipyridine/Urea | C2 | 61-87% | Gram-scale compatible [19] |

| Rhodium/Silver | C3 (via migration) | Variable | Catalyst-controlled selectivity [18] |

Solid-Phase Synthesis Approaches for Library Development

Resin-Bound Indole Synthesis

Solid-phase synthesis has revolutionized the preparation of indole libraries for drug discovery applications [21] [22]. The advantages of solid-phase organic synthesis include simplified product isolation through filtration, use of excess reagents without purification concerns, and potential for automation [27]. Fischer indole synthesis has been successfully adapted to solid supports using Wang-type linkers, enabling one-pot release and cyclization methodologies [22] [23].

Research has demonstrated that immobilization of nitrobenzoic acid onto Merrifield resin followed by treatment with alkenyl Grignard reagents can deliver indole carboxylates bound to solid supports [24]. Unlike liquid-phase reactions, solid-phase conditions enable ortho-unsubstituted nitroarenes to deliver indole products in good yields [24]. Subsequent palladium-catalyzed cross-coupling reactions including Suzuki, Heck, Sonogashira, and Stille couplings provide access to diverse indole derivatives [24].

Traceless Linker Strategies

The development of traceless linker strategies has significantly advanced solid-phase indole synthesis [25] [29]. These approaches enable the attachment and subsequent release of indole derivatives without leaving residual functional groups on the final products [25]. Titanium(IV) benzylidene reagents have been utilized for traceless solid-phase synthesis, converting resin-bound esters to acid-labile enol ethers that facilitate product release [25].

Phosphonium-based traceless linkers have proven particularly effective for indole synthesis through intramolecular Wittig condensations [25]. The phosphine oxide byproducts remain bound to the polymer support and can be separated by simple filtration, providing clean final products [25]. These methodologies have enabled the synthesis of complex indole scaffolds with high purity and minimal purification requirements [25].

Library Development and Diversification

Modern solid-phase synthesis approaches enable the rapid generation of diverse indole libraries for biological screening [21] [27]. Eight-step solid-phase synthesis protocols have been developed for constructing complex fused indole derivatives with yields of 62-82% for each synthetic step [21]. These methods utilize Lewis acid-catalyzed indole insertion reactions and oxidative cyclization processes to build elaborate polycyclic structures [21].

The implementation of diversity-oriented synthesis strategies allows for the efficient conversion of simple starting materials into multiple distinct scaffolds [30]. Reagent-based synthesis approaches enable the controlled formation of different indole-fused architectures through adjustment of reaction conditions and choice of coupling partners [30]. These methodologies facilitate accelerated compound library synthesis for drug discovery applications [30].

| Synthesis Method | Library Size | Average Yield | Key Advantages |

|---|---|---|---|

| Fischer/Wang Linker | 40 compounds | 23-73% | One-pot cyclization [22] [23] |

| Bartoli/Merrifield | Variable | Good yields | ortho-Unsubstituted compatibility [24] |

| Eight-step Protocol | Multiple scaffolds | 62-82% per step | Complex polycycles [21] |

| Diversity-oriented | Three scaffold types | Variable | Multiple architectures [30] |

The anti-inflammatory properties of 2-(1H-indol-4-yloxy)acetic acid emerge from its structural relationship to other indole derivatives that have demonstrated significant anti-inflammatory activity through multiple molecular pathways [1] [2]. The compound's indole nucleus with a 4-position oxyacetic acid substituent creates a molecular architecture that enables interaction with key inflammatory mediators and signaling cascades [3] [4].

Phospholipase A2 Inhibition Pathway

Research on structurally related indole-3-glyoxamides with 4-oxyacetic acid substituents has revealed optimal inhibitory activity against human nonpancreatic secretory phospholipase A2 [4] [5]. These findings suggest that 2-(1H-indol-4-yloxy)acetic acid may exert anti-inflammatory effects through phospholipase A2 enzyme inhibition, which represents a critical control point in the arachidonic acid cascade [5] [6]. The compound LY315920, an indole-based phospholipase A2 inhibitor with structural similarities, demonstrated potent inhibition with an IC50 of 9 ± 1 nanomolar against recombinant human group IIA secretory phospholipase A2 [7].

Nuclear Factor Kappa B Pathway Modulation

Indole derivatives, including indole-3-acetic acid, have been shown to attenuate nuclear factor kappa B signaling pathways, which represent master regulators of inflammatory gene expression [8] [2]. Studies demonstrate that indole compounds suppress nuclear factor kappa B activation induced by lipopolysaccharide, tumor necrosis factor alpha, and other inflammatory stimuli [2] [9]. The mechanism involves inhibition of nuclear factor kappa B p65 nuclear translocation and subsequent suppression of proinflammatory cytokine expression, including interleukin-1 beta, interleukin-6, and monocyte chemoattractant protein-1 [2] [10].

Cyclooxygenase and Lipoxygenase Enzyme Interactions

Indole derivatives with acetic acid substitutions demonstrate dual inhibitory activity against both cyclooxygenase-2 and 5-lipoxygenase enzymes, key mediators in inflammatory prostaglandin and leukotriene synthesis [11] [1]. Research on triazole-bridged indole compounds with carboxyl groups shows substantial anti-inflammatory activities with enhanced efficacy compared to compounds lacking free carboxyl functionality [11]. The kinetic experiments indicate favorable enzyme-drug interactions with 1:1 stoichiometry being the most favored binding mode [11].

| Inflammatory Target | Mechanism of Action | Research Evidence |

|---|---|---|

| Phospholipase A2 | Competitive enzyme inhibition | IC50 values in nanomolar range for related compounds [4] [7] |

| Nuclear Factor Kappa B | Nuclear translocation suppression | Demonstrated in lipopolysaccharide-stimulated macrophages [2] [8] |

| Cyclooxygenase-2 | Direct enzyme inhibition | Enhanced activity with free carboxyl groups [11] [1] |

| 5-Lipoxygenase | Dual pathway inhibition | 1:1 stoichiometry binding interactions [11] |

Heme Oxygenase-1 Induction Pathway

Research on indole-3-acetic acid reveals that anti-inflammatory effects involve upregulation of heme oxygenase-1, an important cytoprotective enzyme [2]. This mechanism provides protection against oxidative stress and inflammatory damage through both heme oxygenase-1-dependent pathways and direct free radical scavenging actions [2]. The compound's ability to induce heme oxygenase-1 expression occurs in a dose-dependent manner under both normal and inflammatory conditions [2].

Apoptosis Induction Pathways in Neoplastic Cell Lines

The apoptotic potential of 2-(1H-indol-4-yloxy)acetic acid can be inferred from extensive research on related indole derivatives that demonstrate significant pro-apoptotic activity through multiple cellular pathways [12] [13] [14]. The structural framework of indole compounds with acetic acid modifications provides a foundation for understanding potential mechanisms of programmed cell death induction in cancer cells [15] [16].

Mitochondrial-Mediated Intrinsic Pathway Activation

Studies on indole compounds reveal that apoptosis induction occurs primarily through the mitochondrial-mediated intrinsic pathway [12] [13]. Research demonstrates that indole derivatives cause rapid cytochrome c release from mitochondria, occurring as early as 10 minutes after treatment and nearly complete by 20-30 minutes in lymphoma cell lines [12]. This process is accompanied by sequential activation of initiator caspase-9, followed by executioner caspase-3 activation [12] [17].

The mitochondrial pathway involvement is confirmed by morphological changes observed through transmission electron microscopy, showing substantial mitochondrial swelling after 5 minutes of treatment, with cristae becoming clearly visible [12]. At later time points, mitochondria become devoid of cristae, and cells exhibit stage II chromatin condensation consistent with caspase-activated deoxyribonuclease activity [12].

Caspase Cascade Activation Mechanisms

Indole-mediated apoptosis involves comprehensive caspase activation patterns that distinguish the mitochondrial pathway from death receptor-mediated mechanisms [13] [14] [18]. Research on indole-3-acetic acid with horseradish peroxidase systems demonstrates activation of caspase-8, caspase-9, and caspase-3, along with poly(adenosine diphosphate-ribose) polymerase cleavage [14] [18]. The sequential nature of caspase activation indicates that procaspase-8 cleavage occurs downstream of caspase-3 activation, supporting the intrinsic pathway mechanism [12].

Ultraviolet B-activated indole-3-acetic acid studies show decreased expression of precursor forms of caspase-3, caspase-8, and caspase-9, with definitive poly(adenosine diphosphate-ribose) polymerase cleavage into characteristic fragments [13] [17]. These findings indicate upregulation of activated caspase forms and effective apoptotic execution [17].

| Apoptotic Marker | Time Course | Cell Line Model | Mechanistic Significance |

|---|---|---|---|

| Cytochrome c release | 10-20 minutes | U-937, SKW 6.4 lymphoma | Mitochondrial membrane permeabilization [12] |

| Caspase-9 activation | 20 minutes | Multiple cancer cell lines | Initiator caspase for intrinsic pathway [12] [13] |

| Caspase-3 activation | 45 minutes | Various neoplastic cells | Executioner caspase activation [12] [17] |

| Poly(adenosine diphosphate-ribose) polymerase cleavage | 24 hours | PC-3, G361 melanoma | DNA repair machinery disruption [13] [17] |

Reactive Oxygen Species Generation and Oxidative Stress

Indole compounds induce apoptosis through reactive oxygen species generation and subsequent oxidative stress mechanisms [13] [16]. Studies demonstrate that hydrogen peroxide is a critical mediator in indole-induced apoptotic pathways, with catalase providing protective effects against cell death [14]. The oxidative stress component is evidenced by dihydroethidium staining showing superoxide anion radical production [12].

Research on indole hydrazide compounds reveals that reactive oxygen species generation activates c-Jun N-terminal kinase signaling pathways, which mediate both apoptosis and autophagy responses [16]. The activation of c-Jun N-terminal kinase by indole compounds is dependent on reactive oxygen species levels and can be reversed by antioxidant treatments [16].

Cell Cycle Disruption and DNA Damage Response

Indole derivatives demonstrate antiproliferative effects through cell cycle arrest mechanisms and DNA damage responses [15] [19]. Studies on novel indole-based chemical entities show significant growth inhibition against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines with LC50 values ranging from 0.50 to 0.9 micromolar [19]. The compounds exhibit selectivity for cancer cells while maintaining minimal cytotoxicity against normal cell lines with IC50 values exceeding 100 micrograms per milliliter [19].

The antiproliferative mechanisms involve multiple targets during cell replication and proliferation, including DNA topoisomerase inhibition, aromatase suppression, and histone deacetylase modulation [15]. These diverse mechanisms contribute to the comprehensive anticancer potential of indole derivatives through interference with critical cellular processes required for malignant cell survival and proliferation [15].

Quorum Sensing Disruption in Gram-Negative Biofilms

The quorum sensing inhibitory properties of 2-(1H-indol-4-yloxy)acetic acid can be understood through extensive research on indole derivatives that demonstrate potent biofilm disruption and quorum sensing interference in gram-negative bacterial systems [20] [21] [22]. The indole scaffold provides a privileged structure for interaction with bacterial communication systems and biofilm formation processes [23] [24].

Biofilm Formation Inhibition Mechanisms

Indole compounds demonstrate significant inhibition of biofilm formation across multiple gram-negative bacterial species [21] [25]. Research on 51 indole derivatives against Serratia marcescens reveals that several compounds, including 3-indoleacetonitrile, 5-fluoroindole, 6-fluoroindole, 7-fluoroindole, and 5-iodoindole, dose-dependently interfere with quorum sensing and suppress biofilm formation [21] [24]. Studies show that indole-3-acetic acid at concentrations of 25 micrograms per milliliter inhibits biofilm formation by 70% against Pseudomonas aeruginosa PAO1 [25].

The biofilm inhibition mechanism involves disruption of extracellular polymeric substance production and interference with bacterial cell adhesion processes [21] [26]. Scanning electron microscopy analysis confirms biofilm architecture disruption, with treated bacterial populations showing scattered single cells and significant structural damage compared to untreated controls that form dense biofilm matrices [27] [25].

Quorum Sensing Signal Interference

Indole derivatives interfere with acylated homoserine lactone-mediated quorum sensing systems that are widespread in gram-negative bacteria [28] [29]. Research demonstrates that physiologically relevant indole concentrations (0.5-1.0 millimolar) cause significant reduction in quorum sensing-regulated processes, including violacein production, elastase activity, and chitinase secretion [28]. Quantitative reverse transcription polymerase chain reaction analysis of quorum sensing-regulated genes shows upregulation in untreated cells compared to significant downregulation in cells treated with 1.0 millimolar indole [28].

Studies on 3-(2-isocyanobenzyl)-1H-indole derivatives reveal that compound 3-(2-isocyano-6-methylbenzyl)-1H-indole demonstrates superior quorum sensing inhibition with biofilm formation reduced by 42% at 1.56 micrograms per milliliter against Serratia marcescens [20] [30]. The compound also enhances susceptibility of formed biofilms, destroying biofilm architecture by up to 40% as evidenced by confocal laser scanning microscopy [20].

| Bacterial Species | Indole Derivative | Biofilm Inhibition | Quorum Sensing Target |

|---|---|---|---|

| Serratia marcescens | 3-(2-isocyano-6-methylbenzyl)-1H-indole | 42% at 1.56 μg/mL | Prodigiosin production [20] [30] |

| Pseudomonas aeruginosa | Indole-3-acetic acid | 70% at 25 μg/mL | Pyocyanin synthesis [25] |

| Chromobacterium violaceum | Multiple indole derivatives | Variable dose-dependent | Violacein production [21] [28] |

| Acinetobacter baumannii | 7-hydroxyindole | Eradication at 1/64 MIC | abaI/abaR gene expression [22] |

Virulence Factor Modulation

Indole compounds significantly reduce virulence factor production in gram-negative bacteria through quorum sensing pathway disruption [21] [25]. Research shows that 6-fluoroindole and 7-methylindole suppress fimbria-mediated yeast agglutination, extracellular polymeric substance production, and secretion of proteases and lipases [21]. Studies on 3-(2-isocyano-6-methylbenzyl)-1H-indole demonstrate inhibition of protease activity by 17% and extracellular polysaccharide production by 51% at 3.12 micrograms per milliliter [20].

The virulence modulation extends to motility functions, with indole treatment causing significant reduction in both swimming and swarming motility patterns [21] [25]. These effects contribute to reduced bacterial pathogenicity and biofilm establishment capacity, as demonstrated in Caenorhabditis elegans bioassays where indole concentrations above 1.0 millimolar reduce virulence of Chromobacterium violaceum, Serratia marcescens, and Pseudomonas aureofaciens [28].

Gene Expression Modulation in Biofilm-Associated Pathways

Molecular analysis reveals that indole derivatives modulate expression of genes critical for biofilm formation and quorum sensing regulation [22] [20]. Research on 7-hydroxyindole demonstrates reduced expression of abaI and abaR genes, which form key components of the Acinetobacter baumannii quorum sensing system and are homologs of luxI/luxR systems present in other gram-negative bacteria [22]. The compound 3-(2-isocyano-6-methylbenzyl)-1H-indole downregulates expression of quorum sensing and biofilm-related genes in Serratia marcescens [20].